Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiophene core, followed by the introduction of the carbamoyl and nitrobenzamido groups. Common reagents used in these steps include chlorinating agents, nitrating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group or to modify the thiophene ring.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require the use of strong bases or acids to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could result in a variety of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It may find use in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate: shares similarities with other thiophene derivatives, such as those used in organic electronics or pharmaceuticals.
Thiophene-3-carboxylate derivatives: These compounds often exhibit similar reactivity and can be used in similar applications.
Uniqueness
What sets this compound apart is its combination of functional groups, which provides a unique set of chemical properties. This makes it a versatile compound for various applications, from drug development to materials science.
Biological Activity
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate is a synthetic compound notable for its complex structure and potential biological applications. With a molecular formula of C25H22ClF3N2O4S and a molar mass of approximately 538.97 g/mol, this compound features a thiophene core and various functional groups that suggest significant pharmacological properties.
Chemical Structure
The compound can be represented as follows:
Component | Description |
---|---|
Core Structure | Thiophene ring with multiple substituents |
Key Functional Groups | Chloro group, trifluoromethyl group, carbamoyl, and nitro groups |
Potential Pharmacological Properties
- Antitumor Activity : Compounds containing thiophene moieties have been widely studied for their antitumor properties. Research indicates that derivatives similar to this compound may inhibit tumor cell proliferation.
- Enzyme Inhibition : The presence of the carbamoyl group suggests potential inhibition of key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) kinase, which is a target in various cancer therapies.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound.
-
Antitumor Studies :
- A series of thiophene derivatives were synthesized and tested for their ability to inhibit tumor cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). These studies revealed promising IC50 values indicating effective inhibition of cell proliferation .
- For instance, a related compound demonstrated an IC50 value of 0.35 µM against A549 cells, suggesting strong antitumor potential .
- Mechanistic Insights :
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the thiophene core through cyclization reactions.
- Introduction of substituents via nucleophilic substitution or acylation reactions.
Properties
Molecular Formula |
C24H19ClF3N3O6S |
---|---|
Molecular Weight |
569.9 g/mol |
IUPAC Name |
ethyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H19ClF3N3O6S/c1-4-37-23(34)18-12(3)19(21(33)29-16-10-14(24(26,27)28)7-8-15(16)25)38-22(18)30-20(32)13-6-5-11(2)17(9-13)31(35)36/h5-10H,4H2,1-3H3,(H,29,33)(H,30,32) |
InChI Key |
DGRLRRDJSUQJDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
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